{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of difluoromethyl and dimethylpyrazolyl groups through nucleophilic substitution and other organic transformations. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-1H-pyrazole
- 1,4-Dimethyl-1H-pyrazole
- 3-Methyl-1H-pyrazole
Uniqueness
What sets {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine apart is its combination of difluoromethyl and dimethylpyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine , often referred to as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological applications, and specific case studies that highlight the compound's efficacy and mechanisms of action.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are synthesized through various methodologies, including multi-step reactions involving functionalized precursors. The synthesis of this compound can include:
- Reactions with difluoromethyl groups : These reactions often enhance the biological activity of pyrazole derivatives by improving their pharmacokinetic properties.
- Use of coupling agents : Agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are commonly employed to facilitate amide bond formation during synthesis.
Table 1: Common Synthesis Methods for Pyrazole Derivatives
Methodology | Description | Yield (%) |
---|---|---|
Multi-step reaction | Involves several synthetic steps with intermediates | 60 - 80 |
Direct amidation | Uses DCC/DMAP for efficient coupling | 70 - 90 |
Cyclization | Formation of cyclic structures from linear precursors | 50 - 75 |
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
Case Study: COX Inhibition
A study evaluated several pyrazole derivatives for their COX inhibitory activity:
- Compounds tested : Various derivatives were synthesized and tested.
- Results : The most potent inhibitors displayed IC50 values significantly lower than standard anti-inflammatory drugs such as diclofenac.
Table 2: COX Inhibition Data for Pyrazole Derivatives
Compound ID | IC50 (μM) | COX Selectivity Index |
---|---|---|
Compound A | 0.01 | 344.56 |
Compound B | 5.40 | 120.75 |
Compound C | 26.19 | 95.00 |
Anticancer Properties
In addition to anti-inflammatory effects, certain pyrazole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
Case Study: Anticancer Activity
In vitro studies on HeLa cells (cervical cancer) revealed:
- Mechanism : Induction of apoptosis through mitochondrial pathways.
- Results : Significant reduction in cell viability at concentrations as low as 10 μM.
Properties
Molecular Formula |
C11H15F2N5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-5-15-17(2)10(8)7-14-6-9-3-4-18(16-9)11(12)13/h3-5,11,14H,6-7H2,1-2H3 |
InChI Key |
JXHQDAHXWYGOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.